5-Androstene-3,17-diol dipropionate

Description

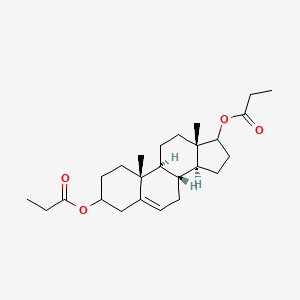

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38O4 |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

InChI |

InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h7,17-21H,5-6,8-15H2,1-4H3/t17?,18-,19-,20-,21?,24-,25-/m0/s1 |

InChI Key |

ZDDFOEZPFDWEQS-ZNLJDCSSSA-N |

Isomeric SMILES |

CCC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4OC(=O)CC)C)C |

Canonical SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |

Origin of Product |

United States |

Steroid Esters As Modulators in Endocrine and Cellular Systems

Steroid esters are a class of molecules where a fatty acid is chemically linked to a parent steroid. This structural modification is a common strategy in medicinal chemistry to alter the properties of the original steroid. The addition of an ester group can influence how the steroid is absorbed, distributed, metabolized, and excreted by the body. For instance, esterification can increase the lipid solubility of a steroid, which may lead to prolonged circulation in the bloodstream. mdpi.com

In research, steroid esters are valuable tools for investigating the functions of the endocrine and other cellular systems. By comparing the activity of a parent steroid to its esterified forms, scientists can gain insights into the mechanisms of hormone action. For example, nandrolone (B1676933), an anabolic steroid, is used in the form of its esters, such as nandrolone decanoate (B1226879) and nandrolone phenylpropionate, to study its effects on muscle growth, red blood cell production, and bone density. wikipedia.org These esters have different durations of action, which allows researchers to explore the time-dependent effects of nandrolone. wikipedia.org

The cellular effects of steroid esters are diverse. Some esters are designed to be inactive prodrugs that are converted into the active steroid within the body. This approach can help target the delivery of the active compound to specific tissues or prolong its effects. Research on various steroid esters has shown that they can influence cell proliferation, differentiation, and other fundamental cellular processes.

Rationale for Di Propionate Esterification of 5 Androstene 3,17 Diol

The parent compound, 5-Androstene-3,17-diol (also known as androstenediol (B1197431) or AED), is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and an intermediate in the biosynthesis of testosterone (B1683101). mdpi.comnih.gov It is recognized for its own biological activities, including potential immunomodulatory and radioprotective properties. mdpi.comnih.gov

The specific choice to create a dipropionate ester of 5-Androstene-3,17-diol is based on established principles of medicinal chemistry. Esterification with propionic acid at both the 3- and 17- positions of the steroid core is intended to enhance its lipophilicity. This increased lipid solubility is expected to prolong the compound's presence in the circulation after administration. mdpi.com The ester bonds are designed to be cleaved by enzymes in the body called esterases, which would then release the active parent compound, 5-Androstene-3,17-diol, over time. This controlled release can be advantageous in a research setting for studying the long-term effects of the parent steroid.

The synthesis of 5-Androstene-3,17-diol dipropionate has been described in the scientific literature. mdpi.com Generally, such esterifications are achieved by reacting the parent steroid with an excess of a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a suitable base. mdpi.com

Overview of Current Research Trajectories for 5 Androstene 3,17 Diol Dipropionate

Chemical Synthesis of this compound

The primary method for synthesizing this compound involves the direct esterification of its precursor, 5-Androstene-3,17-diol. This process introduces propionate (B1217596) groups at both the 3- and 17-hydroxyl positions of the steroid backbone.

Esterification Reactions Utilizing 5-Androstene-3,17-diol as Precursor

The synthesis of this compound begins with the precursor 5-Androstene-3,17-diol (5-AED). mdpi.com This diol can be prepared with a high yield (99%) from dehydroepiandrosterone (B1670201) (DHEA) through reduction using sodium borohydride (B1222165) (NaBH₄) in a solution of tetrahydrofuran (B95107) (THF) and water. mdpi.com

The subsequent esterification to form the dipropionate derivative is achieved by reacting 5-Androstene-3,17-diol with propionyl chloride. mdpi.com This reaction targets the hydroxyl groups at the C3 and C17 positions of the androstene core structure.

Influence of Reagents and Reaction Conditions on Yield and Selectivity

The choice of reagents and reaction conditions plays a critical role in the successful synthesis of this compound, significantly impacting the reaction's yield and the purity of the final product.

In a specific synthetic protocol, the reaction is carried out by adding propionyl chloride to a solution of 5-Androstene-3,17-diol in pyridine (B92270) at a controlled temperature of -5 °C. mdpi.com This method has been reported to produce this compound in a high yield of 92%. mdpi.com

The selection of the base is crucial. While pyridine was used successfully, the use of triethylamine (B128534) as a scavenger in a similar esterification attempt resulted in a complex mixture of products, highlighting the sensitivity of the reaction to the base employed. mdpi.com The reaction mixture is typically processed by pouring it into an ice-cooled dilute acid solution (e.g., 10% HCl), followed by extraction and purification steps. semanticscholar.org

Synthesis of Related Ester Derivatives for Comparative Analysis

For the purpose of comparative studies, other ester derivatives of 5-Androstene-3,17-diol and the related steroid dehydroepiandrosterone (DHEA) have been synthesized. These syntheses generally follow similar esterification principles, utilizing different acid chlorides or anhydrides to introduce varied ester functionalities.

For instance, 5-androstenediol-3,17-dibutyrate has been synthesized by reacting 5-AED with butyryl chloride in the presence of pyridine and toluene. semanticscholar.org Similarly, various DHEA esters, such as DHEA 3-propionate and DHEA 3-butanoate, have been prepared using the corresponding acid chlorides. mdpi.com The synthesis of these related compounds allows for the investigation of how different ester groups influence the physicochemical and biological properties of the steroid molecule.

Analytical Characterization of Synthetic Products

The identity and purity of the synthesized this compound and its analogues are confirmed through various analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

For this compound, the following spectral data has been reported:

¹H NMR (300 MHz, CDCl₃) δ: 5.35 (d, J = 4.9 Hz, 1H), 4.58 (m, 2H), 2.39–2.07 (m, 7H), 2.06–0.86 (m + s, 25H), 0.78 (s, 3H). mdpi.com

¹³C NMR (75 MHz, CDCl₃) δ: 174.61, 173.97, 139.94, 122.26, 82.59, 73.11, 51.13, 50.08, 42.54, 38.23, 37.10, 36.87, 36.76, 31.80, 31.56, 28.00, 27.91, 27.85, 27.68, 23.70, 20.62, 19.44, 12.03, 9.38, 9.27. mdpi.com

High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula. For this compound (C₂₅H₃₈O₄), the calculated monoisotopic mass is 402.2770, with an experimental value found at m/z = 402.2765 [M + H]⁺. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of steroid derivatives. For GC-MS analysis, steroids are often derivatized, for example, by creating trimethylsilyl (B98337) (TMS) ethers, to improve their volatility and chromatographic behavior. nist.gov

Interactive Data Table: Synthetic Steroid Derivatives and Yields

| Compound | Precursor | Acylating Agent | Base | Yield (%) |

| This compound | 5-Androstene-3,17-diol | Propionyl chloride | Pyridine | 92 |

| 5-Androstene-3,17-diol dibutyrate | 5-Androstene-3,17-diol | Butyryl chloride | Pyridine | - |

| Dehydroepiandrosterone-3-propionate | Dehydroepiandrosterone | Propionyl chloride | Triethylamine | 85 |

| Dehydroepiandrosterone-3-butyrate | Dehydroepiandrosterone | Butyryl chloride | Triethylamine | 80 |

Enzymatic Hydrolysis of the Dipropionate Ester in Biological Systems

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active counterpart, 5-Androstene-3,17-diol. This activation occurs through enzymatic hydrolysis of its dipropionate ester bonds. This process is primarily carried out by a class of enzymes known as non-specific esterases, particularly carboxylesterases (EC 3.1.1.1). nih.gov

These esterases are ubiquitously distributed throughout various human and mammalian tissues, with significant activity found in the liver, plasma, and the gastrointestinal tract. nih.govmsdvetmanual.comnih.gov The hydrolysis is a rapid process. For instance, studies on other steroid esters, such as testosterone (B1683101) esters, have shown that they are so quickly hydrolyzed in the blood that their pharmacokinetic profiles are nearly identical to the parent steroid. wikipedia.org Similarly, corticosteroid esters like beclomethasone (B1667900) dipropionate undergo hydrolysis to yield their active metabolites. msdvetmanual.com

The enzymatic action cleaves the two propionate groups from the 3- and 17-positions of the steroid nucleus, releasing the active 5-Androstene-3,17-diol into circulation. This rapid conversion is a critical first step that allows the compound to then participate in further metabolic pathways.

Biosynthetic Precursors and Endogenous Formation of 5-Androstene-3,17-diol

The active form of the compound, 5-Androstene-3,17-diol, is also an endogenous steroid, meaning it is naturally produced within the human body. Its synthesis is a key part of the complex network of steroidogenesis.

The principal precursor for the endogenous synthesis of 5-Androstene-3,17-diol is Dehydroepiandrosterone (DHEA). nih.govrsc.orgncsu.edunih.gov DHEA is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, and to a lesser extent, in the gonads and the brain. nih.gov The conversion of DHEA to 5-Androstene-3,17-diol is a significant metabolic step. nih.govnih.gov

The transformation of DHEA into 5-Androstene-3,17-diol is catalyzed by specific enzymes belonging to the hydroxysteroid dehydrogenase (HSD) family. nih.govcymitquimica.com Primarily, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are responsible for this conversion by reducing the 17-keto group of DHEA to a 17β-hydroxyl group. cymitquimica.comgoogle.com Different isoforms of 17β-HSD are expressed in various tissues, allowing for localized production of 5-Androstene-3,17-diol.

Downstream Metabolic Fates of 5-Androstene-3,17-diol

Once formed, either from the hydrolysis of its dipropionate ester or from endogenous synthesis, 5-Androstene-3,17-diol serves as a crucial intermediate that can be metabolized further into more potent androgenic and estrogenic steroids.

A primary metabolic fate of 5-Androstene-3,17-diol is its conversion to testosterone. nih.govncsu.edufarmaciajournal.com This transformation is mediated by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). acs.org This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ5 to the Δ4 position, resulting in the formation of testosterone. acs.org This conversion has been demonstrated in various tissues, including the central nervous system and pituitary gland. nih.gov Testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase. nih.gov

Key Enzymes in the Androgenic Conversion of 5-Androstene-3,17-diol

| Enzyme | Substrate | Product | Metabolic Role |

|---|---|---|---|

| 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) | 5-Androstene-3,17-diol | Testosterone | Conversion to a potent androgen. acs.org |

| 5α-reductase | Testosterone | Dihydrotestosterone (DHT) | Formation of the most potent androgen. nih.gov |

In addition to its role as an androgen precursor, 5-Androstene-3,17-diol can also be converted into estrogenic steroids. nih.gov This occurs through the action of the enzyme aromatase (cytochrome P450 19A1), which can convert androgens into estrogens. While testosterone is the more direct precursor to estradiol (B170435), 5-Androstene-3,17-diol can be converted to testosterone, which is then aromatized. Furthermore, 5-Androstene-3,17-diol itself has been shown to possess inherent estrogenic activity, binding to estrogen receptors. rsc.orgnih.gov

Metabolic Pathway of 5-Androstene-3,17-diol to Estrogens

| Starting Compound | Intermediate | Enzyme | Final Product | Significance |

|---|---|---|---|---|

| 5-Androstene-3,17-diol | Testosterone | Aromatase (CYP19A1) | Estradiol | Contributes to the pool of circulating estrogens. nih.gov |

Formation of 5α-Reduced Metabolites (e.g., 5α-Androstane-3,17-diol)

A significant metabolic pathway for 5-Androstene-3,17-diol involves the formation of 5α-reduced metabolites, most notably 5α-Androstane-3,17-diol. This conversion is catalyzed by the enzyme 5α-reductase, which reduces the double bond between the 5th and 6th carbon atoms of the steroid nucleus. This process is a key step in the generation of more potent androgenic compounds.

The formation of 5α-Androstane-3,17-diol can occur through different routes. One pathway involves the direct 5α-reduction of 5-Androstene-3,17-diol. Alternatively, 5-Androstene-3,17-diol can be first converted to other intermediates like testosterone, which are then subsequently 5α-reduced. For instance, in immature mouse testes, 5α-androstane-3α,17β-diol is synthesized from testosterone via dihydrotestosterone, a process dependent on the steroid 5α-reductase 1 isoenzyme. nih.gov

Research has identified the formation of 5α-reduced metabolites in various tissues. In human prostate tissue, the reduction of dihydrotestosterone to 3α- and 3β-androstanediols has been demonstrated in both cytosol and microsomes, with NADPH being an effective cofactor. nih.gov Furthermore, studies in tammar wallaby pouch young testes have shown that 5α-androstane-3α,17β-diol is formed via pathways that can involve testosterone and dihydrotestosterone as intermediates, as well as an alternative pathway utilizing 5α-pregnane-3α,17α-diol-20-one and androsterone (B159326). oup.com

The table below summarizes key findings from preclinical studies on the formation of 5α-reduced metabolites.

| Preclinical Model | Key Findings | Reference |

| Immature Mouse Testes | 5α-androstane-3α,17β-diol is formed via two pathways, with the predominant one involving testosterone and dihydrotestosterone, mediated by steroid 5α-reductase 1. | nih.gov |

| Human Prostate Homogenates | Formation of 3α- and 3β-androstanediols from dihydrotestosterone occurs in cytosol and microsomes, with NADPH as a cofactor. | nih.gov |

| Tammar Wallaby Pouch Young Testes | 5α-androstane-3α,17β-diol synthesis occurs through pathways involving testosterone and dihydrotestosterone, and an alternative route with 5α-pregnane-3α,17α-diol-20-one and androsterone as intermediates. | oup.com |

Conjugation and Deconjugation Processes (Sulphates, Glucuronides)

Following their formation, 5-Androstene-3,17-diol and its metabolites undergo conjugation reactions, which are critical for their solubilization and subsequent excretion from the body. The primary conjugation processes involve the attachment of sulfate (B86663) (sulfation) or glucuronic acid (glucuronidation) moieties to the hydroxyl groups of the steroid. These reactions are catalyzed by sulfotransferases and UDP-glucuronosyltransferases, respectively.

The resulting sulfate and glucuronide conjugates are more water-soluble and can be readily eliminated in urine and/or bile. For example, the glucuronide conjugate of a metabolite, androstane-3α,17β-diol glucuronide, has been identified and measured in human plasma. nih.gov Studies on related androstene compounds, such as androst-5-ene-3β,7β,17β-triol, have shown that they are rapidly metabolized into glucuronide and sulfate conjugates. nih.gov

The table below highlights the key aspects of conjugation and deconjugation processes.

| Process | Description | Enzymes Involved | Significance |

| Sulfation | Addition of a sulfate group. | Sulfotransferases | Increases water solubility for excretion. |

| Glucuronidation | Addition of a glucuronic acid moiety. | UDP-glucuronosyltransferases | Enhances water solubility and facilitates elimination. |

| Deconjugation | Removal of sulfate or glucuronide groups. | Sulfatases, β-glucuronidases | Can regenerate active steroids in tissues, contributing to local effects. |

Tissue-Specific Metabolic Regulation in Preclinical Models

The metabolism of 5-Androstene-3,17-diol and its derivatives is not uniform throughout the body; it is subject to tissue-specific regulation. Different tissues express varying levels and types of metabolic enzymes, leading to distinct metabolic profiles. Preclinical studies have provided valuable insights into this tissue-specific metabolic landscape.

For instance, in human lung tissue and pulmonary artery endothelial cells, the metabolism of 5α-reduced C19 steroids is prominent, with 3α-hydroxysteroid oxidoreductase being a key enzyme. nih.gov In these tissues, 5α-androstane-3α,17β-diol is metabolized to 5α-dihydrotestosterone and androsterone. nih.gov In contrast, the scalp exhibits distinct metabolic activity, where 5α-androstane-3β,17β-diol is metabolized from testosterone via 5α-dihydrotestosterone. nih.gov

The endocrine and neuroendocrine systems also display specific metabolic activities. In the paraventricular nucleus of the hypothalamus in male rats, the messenger RNAs for enzymes like 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase are present, indicating local metabolism of androgens. nih.gov This localized metabolism can have significant implications for the regulation of hormonal stress reactivity. nih.gov

The following table details findings on tissue-specific metabolism from various preclinical models.

| Preclinical Model/Tissue | Metabolic Characteristics | Key Enzymes/Metabolites | Reference |

| Human Lung Tissue and Pulmonary Endothelial Cells | Active metabolism of 5α-reduced C19 steroids. | 3α-hydroxysteroid oxidoreductase; Metabolites include 5α-dihydrotestosterone and androsterone. | nih.gov |

| Human Scalp | Biotransformation of testosterone to 5α-androstane-3β,17β-diol. | 5α-reductase; 5α-dihydrotestosterone is an intermediate. | nih.gov |

| Male Rat Hypothalamus (Paraventricular Nucleus) | Presence of mRNAs for key steroid metabolizing enzymes. | 5α-reductase, 3α-hydroxysteroid dehydrogenase, 17β-hydroxysteroid dehydrogenase. | nih.gov |

Molecular Mechanisms of Action and Receptor Interactions

Ligand Binding to Steroid Receptors

5-Androstene-3,17-diol exhibits a dual affinity, binding to both androgen and estrogen receptors, which underpins its complex pharmacological profile. mdpi.comnih.gov This dual-receptor interaction has led to it being described as a "hermaphrodiol." mdpi.com

5-Androstene-3,17-diol is recognized as a ligand for the androgen receptor (AR) and can initiate androgenic signaling. wpi.educgu.edu.tw However, its affinity and potency are notably lower than that of primary androgens like dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101) (T). nih.gov Studies have established a relative binding affinity hierarchy for the AR, with DHT binding most strongly, followed by testosterone, and then 5-Androstene-3,17-diol. nih.gov

In functional assays that measure the activation of the androgen receptor, 5-Androstene-3,17-diol (5-AED) is significantly less potent than DHT. For instance, in an AR transactivation assay, the EC50 (half-maximal effective concentration) for 5-AED was 2969 nM, compared to 0.06 nM for the highly potent DHT. mdpi.comresearchgate.net Despite its lower potency, 5-AED has been shown to activate the AR in human prostate cancer cell lines. wpi.edu Its activity can be cell-specific; for example, it strongly activates an androgen-dependent response in prostate cancer cells. nih.gov

A significant aspect of 5-Androstene-3,17-diol's molecular action is its interaction with estrogen receptors (ER), where it demonstrates a clear preference for the beta subtype (ERβ) over the alpha subtype (ERα). mdpi.comnih.gov The binding affinity (Ki) of 5-androstenediol is approximately four times higher for ERβ (Ki of 0.9 nM) than for ERα (Ki of 3.6 nM). mdpi.comnih.govwikipedia.org This preferential binding to ERβ is a key feature distinguishing it from other steroid hormones.

This ERβ selectivity has functional consequences. 5-Androstene-3,17-diol has been identified as an ERβ-selective modulator capable of suppressing inflammatory responses mediated by microglia in the central nervous system. nih.gov The binding of 5-androstenediol to ERβ can promote the receptor's interaction with corepressors, leading to the transcriptional repression of inflammatory genes. nih.gov While it shows higher affinity for ERβ, the compound is capable of activating both ER subtypes. researchgate.net Its estrogenic activity is also demonstrated by its ability to stimulate the proliferation of ER-positive breast cancer cells. nih.gov

The hormonal activity of 5-Androstene-3,17-diol is best understood in the context of its precursor, DHEA, and other related steroids like testosterone, DHT, and estradiol (B170435) (E2). 5-Androstene-3,17-diol binds with significantly higher affinity to estrogen receptors than its precursor, DHEA. mdpi.comnih.gov Conversely, its binding to the androgen receptor is weaker than that of testosterone and DHT. nih.gov

The following tables provide a comparative view of the receptor binding and activation data for these steroids.

| Compound | ERα (Ki, nM) | ERβ (Ki, nM) | AR (Ki, nM) |

|---|---|---|---|

| 5-Androstenediol (5-AED) | 3.6 mdpi.comnih.govwikipedia.org | 0.9 mdpi.comnih.govwikipedia.org | ~1200 (DHEA) mdpi.comnih.gov |

| Dehydroepiandrosterone (B1670201) (DHEA) | 245 mdpi.comnih.gov | 163 mdpi.comnih.gov | ~1200 mdpi.comnih.gov |

| Testosterone (T) | >5000 mdpi.com | >5000 mdpi.com | 0.5 nih.gov |

| Estradiol (E2) | 0.115 wikipedia.org | 0.15 wikipedia.org | >10000 nih.gov |

| Dihydrotestosterone (DHT) | 112 (EC50) mdpi.com | 409 (EC50) mdpi.com | <0.5 nih.gov |

| Compound | ERα (EC50, nM) | ERβ (EC50, nM) | AR (EC50, nM) |

|---|---|---|---|

| 5-Androstenediol (5-AED) | 2.5 mdpi.comresearchgate.net | 1.7 mdpi.comresearchgate.net | 2969 mdpi.comresearchgate.net |

| Dihydrotestosterone (DHT) | 112 mdpi.comresearchgate.net | 409 mdpi.comresearchgate.net | 0.06 mdpi.comresearchgate.net |

Enzyme Interactions and Regulatory Effects

The metabolic fate of 5-Androstene-3,17-diol is governed by its interactions with various steroidogenic enzymes, which in turn regulate its availability and subsequent receptor-mediated actions.

5-Androstene-3,17-diol is a key substrate in the steroidogenic pathway involving hydroxysteroid dehydrogenase (HSD) enzymes. It is formed from DHEA through the action of 17β-hydroxysteroid dehydrogenases (e.g., HSD17B1, HSD17B3), which reduce the 17-keto group. hmdb.caresearchgate.net Subsequently, 5-Androstene-3,17-diol can be converted to testosterone through the oxidation of its 3-beta hydroxyl group by 3β-hydroxysteroid dehydrogenase (HSD3B2). hmdb.caresearchgate.net The activity of these enzymes is critical in determining the balance between DHEA, 5-Androstene-3,17-diol, and testosterone in various tissues, a process known as intracrinology.

Cytochrome P450 enzymes play a crucial role in the metabolism of 5-Androstene-3,17-diol. Specifically, the enzyme CYP7B1 has been identified as a key regulator of its activity. nih.govnih.gov CYP7B1 metabolizes 5-Androstene-3,17-diol through hydroxylation, converting it into less active metabolites. nih.gov This metabolic process is significant because it can diminish the local androgenic signal, as the resulting metabolites show significantly lower androgen receptor activation. nih.gov Therefore, CYP7B1 activity may serve as a regulatory switch, controlling not only estrogenic signaling via ERβ but also local androgenic responses. nih.govnih.gov This tissue-specific expression and activity of CYP7B1 can lead to differential effects of 5-Androstene-3,17-diol in various cell types, such as prostate versus kidney cells. nih.gov

Influence on Steroid 5α-Reductase Activity

The enzyme 5α-reductase is pivotal in the metabolism of androgens, catalyzing the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). wikipedia.org This enzyme is also crucial in the metabolic pathway of other steroids. For instance, androstenedione (B190577) is converted by 5α-reductase into androstanedione. wikipedia.org

While direct studies on the specific influence of 5-Androstene-3,17-diol dipropionate on 5α-reductase activity are not extensively detailed in the available literature, the metabolism of its parent compound, 5-Androstene-3,17-diol, and related androgens is intrinsically linked to this enzyme. The metabolic fate of dehydroepiandrosterone (DHEA), a precursor to 5-AED, involves pathways where 5α-reductase is active. nih.govnih.gov For example, the DHEA and DHT metabolite, 5α-androstane-3β,17β-diol (also known as 3β-diol), is a product of pathways involving 5α-reduction. nih.gov

Research has shown that hormonal therapies can modulate the activity of this enzyme. Treatment with a Luteinizing Hormone-Releasing Hormone (LHRH) agonist has been observed to increase the activity of 5α-reductase and 3α-hydroxysteroid oxidoreductase. This leads to a significant increase in the production of 5α-androstane-3α,17β-diol, even as testosterone levels decrease.

Intracellular Signaling Cascades

The biological effects of 5-Androstene-3,17-diol are mediated through various intracellular signaling cascades, which include both the regulation of gene expression through nuclear receptors and rapid non-genomic actions.

Receptor-Mediated Gene Transcription Regulation (e.g., Oxytocin (B344502) Promoter, HEM45 Gene)

The regulation of gene transcription by steroid hormones is a fundamental mechanism of action. Steroids can bind to intracellular receptors, which then act as transcription factors to modulate the expression of target genes. youtube.comnih.gov

Oxytocin Promoter:

A significant body of research has focused on the regulation of the oxytocin (OT) gene by metabolites of androgens. Studies have revealed that this regulation can occur through an androgen receptor (AR)-independent mechanism. In the paraventricular nucleus of the hypothalamus (PVN), where neurons that regulate the hypothalamic-pituitary-adrenal (HPA) axis are located, the androgen metabolite 5α-androstane-3β,17β-diol (3β-diol) plays a key role. nih.gov These neurons often lack androgen receptors but express Estrogen Receptor-β (ER-β). nih.gov

3β-diol, a metabolite of DHT, binds to and activates ER-β. nih.gov This activated ER-β complex then interacts with the promoter region of the oxytocin gene to regulate its expression. nih.govnih.gov Research using an oxytocin promoter-luciferase reporter construct has demonstrated that 3β-diol treatment increases the promoter's activity in a dose-dependent manner when cells are co-transfected with ER-β, but not ER-α. nih.gov This suggests a specific pathway where testosterone is metabolized to DHT and subsequently to 3β-diol, which then acts on ER-β to modulate oxytocin gene expression, thereby influencing stress responses. nih.govnih.gov

HEM45 Gene:

The HEM45 gene has been identified as a human estrogen-regulated transcript. Studies have shown that its mRNA expression is upregulated by estradiol (E2) in estrogen receptor (ER)-positive breast cancer cell lines. The regulation of HEM45 by estrogen appears to be a direct effect, as it occurs even in the presence of cycloheximide, a protein synthesis inhibitor.

Given that 5-Androstene-3,17-diol and its metabolites, such as 3β-diol, are known to possess estrogenic properties and can bind to estrogen receptors, it is plausible that they could also influence the transcription of the HEM45 gene. nih.govnih.gov However, direct scientific evidence specifically linking this compound or its active form to the regulation of the HEM45 gene is not available in the reviewed literature.

Interactive Data Table: Steroid Receptor Interactions and Gene Regulation

| Compound | Receptor Interaction | Target Gene Promoter | Effect |

|---|---|---|---|

| 5α-androstane-3β,17β-diol (3β-diol) | Binds and activates Estrogen Receptor-β (ER-β) nih.gov | Oxytocin (OT) nih.govnih.gov | Increases promoter activity nih.gov |

| Estradiol (E2) | Binds and activates Estrogen Receptor (ER) | HEM45 | Upregulates mRNA expression |

| 5-Androstene-3,17-diol (5-AED) | Binds to ER-α and ER-β nih.govnih.gov | Not Specified | Possesses estrogenic activity nih.gov |

In Vitro and Preclinical Biological Activities

Effects on Cell Line Viability and Proliferation

Research has demonstrated that 5-androstene-3,17-diol dipropionate exhibits cytotoxic and cytostatic effects on human cancer cell lines. mdpi.comnih.govnih.gov In studies involving HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells, this compound has shown micromolar cytotoxic activity. mdpi.comnih.gov

A notable finding is the time-dependent nature of its cytotoxic effect, which suggests a potential genomic receptor-mediated mechanism of action. mdpi.comnih.gov While some initial inhibition of HeLa cell viability was observed within 24 hours, more prolonged incubation periods resulted in a more pronounced cytotoxic effect across all tested steroids. mdpi.comnih.gov Specifically, this compound, along with DHEA 3-propionate, demonstrated the most significant cytostatic effect during a long-term, five-day incubation with both HeLa and K562 cells. mdpi.comnih.govnih.gov Furthermore, it was observed that most androstene derivatives, including the dipropionate ester, could inhibit the viability of K562 cells by 50%. nih.gov

Table 1: Summary of Cytotoxic and Cytostatic Effects of this compound on Cancer Cell Lines

| Cell Line | Effect | Key Findings | Citations |

| HeLa | Cytotoxic & Cytostatic | Showed micromolar cytotoxic activity. Maximum cytostatic effect observed after 5 days of incubation. | mdpi.comnih.govnih.gov |

| K562 | Cytotoxic & Cytostatic | Showed micromolar cytotoxic activity. Maximum cytostatic effect observed after 5 days of incubation. Inhibited viability by 50%. | mdpi.comnih.govnih.gov |

In contrast to its effects on cancer cells, this compound has demonstrated cytoprotective properties in normal, noncancerous cell lines. mdpi.comnih.govnih.gov Studies utilizing the Wi-38 human lung fibroblast cell line revealed that this compound, along with DHEA 3-propionate, stimulated the growth of these normal cells by 30–50%. mdpi.comnih.govnih.gov This proliferative and anabolic effect on normal cells highlights a differential activity profile between cancerous and noncancerous cells. mdpi.com The differing energy metabolism and receptor expression in cancerous versus noncancerous cells may contribute to these opposing effects. mdpi.com

Redox Modulation and Antioxidant Properties

Preclinical investigations have indicated that derivatives of 5-androstenediol, including the dipropionate ester, possess antioxidant properties. mdpi.comnih.govnih.gov Specifically, these synthesized steroid derivatives have been shown to reduce the production of reactive oxygen species (ROS) by peripheral blood mononuclear cells from healthy volunteers. mdpi.comnih.govnih.gov This was demonstrated using a luminol-stimulated chemiluminescence assay, a method used to measure ROS production. nih.gov The antioxidant effects are considered a promising aspect of these compounds, with propionic substituents at the 3-C and 17-C positions of the steroid molecule showing potential for creating substances with both immunostimulatory and cytoprotective capabilities linked to their antioxidant properties. nih.gov

Immunomodulatory Research in Preclinical Systems

The parent compound, 5-androstenediol (5-AED), is known to stimulate the immune response. mdpi.comnih.gov This has led to investigations into its potential as a radiation countermeasure, as it has been found to increase the levels of circulating granulocytes and platelets in both animals and humans. mdpi.comnih.gov Furthermore, it has been shown to improve survival rates in mice and non-human primates suffering from acute radiation syndrome. mdpi.comnih.gov Research on a related compound, 5-androstene-3β, 17α-diol (α-AED), which is an epimer of 5-AED, has also pointed to immunomodulatory activity. nih.gov Intratumoral administration of α-AED in a mouse model of triple-negative breast cancer led to an increase in the percentage of natural killer (NK) cells, as well as plasmatic and plasmablast cells within the tumors. nih.govresearchgate.net

Neuroprotective Research in Animal Models

While direct studies on this compound in neuroprotection are limited, research on its parent compound, androst-5-ene-3β, 17β-diol (ADIOL), has shown potential neuroprotective effects in a rat model of Parkinson's disease. nih.gov ADIOL, acting as an estrogen receptor β (ERβ) agonist, was found to mitigate neuroinflammation and neurodegeneration. nih.gov In a study using a rotenone-induced Parkinson's disease rat model, administration of ADIOL resulted in the amelioration of several pathological markers, including striatal dopamine (B1211576) levels and inflammatory mediators. nih.gov The middle dose tested showed behavioral improvements and an increase in ATP levels, suggesting a protective effect against neurodegeneration and motor dysfunction. nih.gov

Reproductive System Effects in Immature Animal Models

Research into the effects of 5-Androstene-3,17-diol on the reproductive systems of immature animals has revealed significant estrogen-like activity. A key study in this area investigated the impact of 5-Androstene-3,17-diol (referred to as Adiol in the study) on the uterus of immature female Wistar rats aged 21-23 days.

The findings from this research demonstrated that 5-Androstene-3,17-diol, when administered, mimicked the effects of 17β-estradiol, a potent natural estrogen. researchgate.net The study showed that a high dose of 5-Androstene-3,17-diol induced the same degree of increase in uterine weight, cytosol protein, and nuclear DNA as a much smaller dose of 17β-estradiol over a 72-hour period. researchgate.net

Furthermore, 5-Androstene-3,17-diol was observed to influence estrogen and progesterone (B1679170) receptors in a manner nearly identical to 17β-estradiol. researchgate.net It appeared to facilitate the translocation of the estrogen receptor to the cell nucleus and stimulate the synthesis of both estrogen and progesterone cytosol receptors. researchgate.net Metabolic studies conducted as part of this research indicated that the estrogenic effects of 5-Androstene-3,17-diol were not a result of its conversion to 17β-estradiol, suggesting it possesses its own intrinsic estrogenic activity. researchgate.net

Interestingly, lower doses of 5-Androstene-3,17-diol, which were not estrogenic on their own, were found to enhance the effects of 17β-estradiol on uterine weight and progesterone receptor levels. researchgate.net This synergistic interaction was not observed with dihydrotestosterone (B1667394), ruling out a significant role for the androgen receptor in this particular synergistic effect. researchgate.net The study concluded that 5-Androstene-3,17-diol acts as a potent estrogen in the immature rat uterus without any observable antiestrogenic effects. researchgate.net

| Parameter | Effect of 5-Androstene-3,17-diol in Immature Rat Uterus | Reference |

| Uterine Weight | Increased | researchgate.net |

| Cytosol Protein | Increased | researchgate.net |

| Nuclear DNA | Increased | researchgate.net |

| Estrogen Receptor Translocation | Induced | researchgate.net |

| Cytosol Estrogen Receptor Synthesis | Induced | researchgate.net |

| Cytosol Progesterone Receptor Synthesis | Induced | researchgate.net |

| Interaction with 17β-estradiol | Synergistic at low doses | researchgate.net |

Role in Radiation Countermeasure Research in Animal Models

The potential of 5-Androstene-3,17-diol (5-AED) as a radiation countermeasure has been a subject of significant preclinical research. These studies have primarily utilized animal models to investigate its ability to protect against the harmful effects of ionizing radiation, particularly on the hematopoietic system.

Studies in mice have shown that 5-Androstene-3,17-diol can enhance survival after exposure to lethal doses of radiation. nih.gov One study demonstrated that a single subcutaneous injection of 5-AED administered 24 to 48 hours before irradiation significantly improved survival rates in mice. researchgate.net The radioprotective efficacy was found to be specific to 5-AED, with other structurally similar steroids showing less or no protective effects. researchgate.net

The protective effects of 5-Androstene-3,17-diol are believed to be linked to its ability to stimulate the recovery of the hematopoietic system, which is highly sensitive to radiation damage. nih.gov Research has shown that 5-AED promotes the recovery of immature hematopoietic cells following myelosuppressive radiation. nih.gov It has been observed to stimulate the reconstitution of various blood cell lineages by acting on immature bone marrow cells. nih.gov

Furthermore, 5-Androstene-3,17-diol has been shown to work synergistically with other agents, such as thrombopoietin (TPO), to enhance hematopoietic recovery. nih.gov While both 5-AED and TPO promote the recovery of hematopoietic progenitor cells, 5-AED was also found to stimulate the reconstitution of more immature marrow-repopulating cells, indicating a broader effect on hematopoietic precursors. nih.gov

A related compound, 17α-ethinyl-androst-5-ene-3β, 17β-diol (EAD), which is a derivative of 5-AED, has also been investigated for its radioprotective properties. Oral administration of EAD before lethal irradiation was found to result in 100% survival in mice and alleviate radiation-induced pancytopenia (a deficiency of all types of blood cells). nih.gov EAD was shown to promote the recovery of hematopoietic stem and progenitor cells in the bone marrow of sublethally irradiated mice. nih.gov Interestingly, the mechanism of EAD's radioprotective effect appears to be independent of granulocyte colony-stimulating factor (G-CSF), a key cytokine involved in hematopoiesis. nih.gov

| Model | Radiation Dose | Key Findings with 5-Androstene-3,17-diol (or derivative) | Reference |

| Mice | Lethal (9.0-10.0 Gy) | Oral administration of EAD (a derivative) on 3 consecutive days before irradiation conferred 100% survival. | nih.gov |

| Mice | Sublethal (6.5 Gy) | EAD augmented bone marrow cellular recovery and promoted hematopoietic stem and progenitor cell recovery. | nih.gov |

| BALB/c Mice | Myelosuppressive | 5-AED promotes recovery of immature hematopoietic cells and synergizes with thrombopoietin. | nih.gov |

| Mice | 9-12.5 Gy | A single subcutaneous injection of 5-AED 24-48 hours before irradiation enhanced survival. | researchgate.net |

Analytical Methodologies for 5 Androstene 3,17 Diol Dipropionate and Its Metabolites

Advanced Chromatographic Techniques

Chromatography is a fundamental tool in the separation and analysis of steroids and their metabolites from complex biological matrices. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the target compounds.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, steroids like 5-Androstene-3,17-diol dipropionate and its metabolites are generally not volatile enough for direct GC analysis. Therefore, a chemical derivatization step is necessary to increase their volatility and improve their chromatographic behavior. This process involves converting the polar functional groups (hydroxyl groups) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or pentafluoropropionyl (PFP) esters.

The derivatized sample is then introduced into the GC system, where it is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

Table 1: Common Derivatization Reagents for GC Analysis of Steroids

| Derivatization Reagent | Abbreviation | Target Functional Group |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl |

| Pentafluoropropionic Anhydride (B1165640) | PFPA | Hydroxyl, Amino |

Liquid Chromatography (LC) for Diverse Metabolites

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for the analysis of a wide range of metabolites without the need for derivatization. This is a significant advantage when dealing with thermally labile or non-volatile compounds.

In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is the most common mode for steroid analysis.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful detection technique that is often coupled with chromatography to provide highly specific and sensitive analysis. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for their unambiguous identification and quantification.

GC-MS Spectral Analysis for Compound Identity and Purity

When coupled with gas chromatography, mass spectrometry (GC-MS) provides detailed structural information about the separated compounds. As the derivatized analytes elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their characteristic fragmentation patterns form a mass spectrum, which serves as a "molecular fingerprint" for identification. By comparing the acquired mass spectrum with reference spectra in a library, the identity of the compound can be confirmed. This technique is also invaluable for assessing the purity of a sample.

LC-MS/MS for Trace Level Detection and Metabolite Profiling

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level detection and quantification of steroid metabolites in complex biological samples like blood, urine, and tissue. In this setup, the eluent from the LC column is directed to an ion source, commonly electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is gentler than EI and suitable for non-volatile compounds.

Tandem mass spectrometry involves two stages of mass analysis. The first mass spectrometer (MS1) selects a specific precursor ion (e.g., the molecular ion of a metabolite). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, enabling the detection and quantification of metabolites at very low concentrations.

Table 2: Comparison of GC-MS and LC-MS/MS for Steroid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volatility | Requires volatile or derivatized compounds | Suitable for non-volatile and thermally labile compounds |

| Derivatization | Usually required | Generally not required |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Sensitivity | High | Very High (Trace Level) |

| Specificity | High | Very High |

| Primary Application | Compound identification, purity analysis | Quantification of trace metabolites, metabolite profiling |

Immunoassay Applications in Steroid Metabolite Detection

Immunoassays are biochemical tests that measure the presence or concentration of a substance in a solution through the use of an antibody or an antigen. These assays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), can be highly sensitive and are often used for high-throughput screening of steroid metabolites in biological fluids.

The principle behind immunoassays for steroid detection involves a competitive binding process. A known amount of labeled steroid (e.g., enzyme-labeled or radio-labeled) competes with the unlabeled steroid in the sample for a limited number of antibody binding sites. The amount of labeled steroid that binds to the antibody is inversely proportional to the concentration of the unlabeled steroid in the sample.

While immunoassays are valuable for rapid screening, they can sometimes suffer from cross-reactivity, where the antibody may bind to structurally similar steroids, leading to a potential overestimation of the target analyte's concentration. Therefore, positive results from immunoassays are often confirmed using more specific methods like GC-MS or LC-MS/MS.

Radioimmunoassays (RIA) for Specific Steroid Conjugates

Radioimmunoassay (RIA) is a classic, highly sensitive technique used for the quantification of hormones and their metabolites. iaea.org This method relies on the principle of competitive binding, where a radiolabeled steroid (the "tracer") competes with the unlabeled steroid in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled steroid in the sample.

RIA methods have been developed for the direct measurement of 5-androstene-3β,17β-diol and its precursor, dehydroepiandrosterone (B1670201) (DHEA), in plasma. nih.gov In one study, antibodies suitable for the radioimmunoassay of androsterone (B159326), 5α-androstane-3α,17β-diol, and 5α-androstane-3β,17β-diol were produced by injecting rabbits with conjugates of these steroids linked to bovine serum albumin. nih.govscilit.com The specificity of the antibody is paramount in RIA to avoid cross-reactivity with other structurally related steroids. nih.gov Therefore, samples often require purification steps, such as column chromatography on Sephadex LH-20, before analysis to ensure accurate measurement. nih.gov

While RIA offers excellent sensitivity, its application has been somewhat superseded by non-radioactive methods due to concerns over the handling and disposal of radioactive materials. iaea.org However, it remains a significant technique in establishing the foundational understanding of steroid hormone measurement. iaea.org

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is another immunoassay format that has been widely adopted for steroid analysis. It offers the advantage of avoiding radioactive materials and is well-suited for high-throughput screening. The most common format for small molecules like steroids is the competitive ELISA. diasource-diagnostics.com

In a typical competitive ELISA for androstenediol (B1197431), microtiter plates are pre-coated with an anti-androstenediol antibody. innov-research.com When the sample and an enzyme-conjugated androstenediol (the tracer) are added to the wells, the androstenediol in the sample competes with the tracer for binding to the antibody. diasource-diagnostics.cominnov-research.com After an incubation and washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of androstenediol in the sample. diasource-diagnostics.cominnov-research.com

Commercial ELISA kits are available for the quantitative determination of androstenediol in various biological fluids, including serum and plasma. innov-research.comdiametra.comdbc-labs.com These kits provide a standardized and validated method for researchers.

| Parameter | Specification |

|---|---|

| Assay Type | Competitive Inhibition ELISA |

| Sample Types | Serum, Plasma, other biological fluids |

| Range | 0.625-40 ng/mL |

| Sensitivity | 0.23 ng/mL |

| Reactivity | Multi-species |

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a critical step in the analysis of steroids by gas chromatography-mass spectrometry (GC-MS) and can also be used to enhance sensitivity in liquid chromatography-mass spectrometry (LC-MS). nih.govtofwerk.comnih.gov For GC-MS, derivatization is necessary to increase the volatility and thermal stability of the steroid molecules, which contain polar hydroxyl groups. tofwerk.com For LC-MS, derivatization can improve ionization efficiency, leading to lower detection limits. nih.gov

A common strategy involves converting the hydroxyl groups into less polar, more volatile ethers or esters. Trimethylsilyl (TMS) ether formation is a widely used technique. nist.govnist.gov For instance, 5-Androstene-3,17-diol can be converted to its bis-TMS derivative for GC-MS analysis. nist.govnist.gov Another approach involves acylation, for example, using heptafluorobutyric anhydride to create heptafluorobutyrate esters, which are highly electronegative and can be detected with high sensitivity using electron capture detection. nih.gov

In the context of LC-MS, derivatization with reagents like picolinic acid for hydroxyl groups or Girard P for keto groups can introduce a permanently charged moiety into the steroid molecule. nih.gov This pre-charged derivative enhances electrospray ionization (ESI) efficiency, significantly improving the sensitivity of the assay. nih.gov

| Reagent | Derivative Formed | Primary Analytical Technique | Purpose |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | GC-MS | Increase volatility and thermal stability. nist.govnist.gov |

| Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyrate ester | GC-MS | Increase volatility and enhance electron capture detection. nih.gov |

| Hydroxylamine | Oxime | LC-MS/MS | Improve chromatographic separation and stabilize keto groups. scilit.com |

| Picolinic Acid | Picolinyl ester | LC-MS/MS | Enhance ionization efficiency and sensitivity for hydroxy-androgens. nih.gov |

| Girard P Reagent | Girard P hydrazone | LC-MS/MS | Enhance ionization efficiency and sensitivity for keto-androgens. nih.gov |

Isomeric and Stereoisomeric Differentiation in Complex Biological Matrices

The differentiation of isomers is one of the most significant challenges in steroid analysis because isomers often have very similar chemical properties but vastly different biological activities. tofwerk.comnih.gov For example, the metabolites 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol differ only in the stereochemistry of the hydroxyl group at the C-3 position, yet this subtle difference can impact their interaction with biological receptors. nih.gov Similarly, distinguishing between Δ5-androstenediol and its Δ4 isomer is crucial.

Advanced analytical techniques are required to resolve and independently quantify these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): When combined with derivatization, GC can provide excellent separation of many steroid isomers based on their differential volatility and interaction with the GC column's stationary phase. Stable isotope dilution GC-MS has been successfully used to determine the plasma concentrations of 5α-androstane-3α,17β-diol and its glucuronide conjugate. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a method of choice for its specificity and sensitivity. nih.gov For particularly challenging separations, tandem liquid chromatography (LC/LC-MS/MS) systems can be employed. This approach might use a chiral chromatography column in the first dimension to separate stereoisomers, followed by a reverse-phase column in the second dimension for further separation and sample cleanup before detection by MS/MS. nih.gov

High-Resolution Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions in the gas phase based on their size, shape, and charge. tofwerk.com It can resolve isomers that are difficult or impossible to separate by chromatography alone, offering a significant advantage for complex biological samples without the need for extensive sample preparation like derivatization. tofwerk.com

| Technique | Principle of Separation | Application Example |

|---|---|---|

| Gas Chromatography (GC-MS) | Separation based on volatility and interaction with a stationary phase after derivatization. | Measuring plasma concentrations of 5α-androstane-3α,17β-diol and its glucuronide. nih.gov |

| Tandem Liquid Chromatography (LC/LC-MS/MS) | Multi-dimensional separation, often combining chiral and reverse-phase chromatography. | Separating and quantifying steroid isomers like 11β-Methyl-19-nortestosterone and testosterone (B1683101). nih.gov |

| Ion Mobility Spectrometry (IMS-MS) | Gas-phase separation of ions based on their size, shape, and charge. | Baseline separation of progesterone (B1679170) metabolites differing only in the orientation of a hydrogen atom. tofwerk.com |

Perspectives and Future Directions in 5 Androstene 3,17 Diol Dipropionate Research

Elucidation of Novel Metabolic Pathways

The metabolic fate of 5-Androstene-3,17-diol dipropionate is a fundamental aspect of its pharmacology that requires thorough investigation. It is anticipated that the primary metabolic pathway involves the hydrolysis of the two propionate (B1217596) ester groups to release the active compound, 5-Androstene-3,17-diol. This process is likely catalyzed by non-specific esterases present in the plasma and various tissues, such as the liver. researchgate.netsoton.ac.uk

Future research should aim to identify the specific esterases involved and the kinetics of this hydrolysis. It is also crucial to determine if the hydrolysis occurs sequentially, yielding mono-esterified intermediates (3-propionate or 17-propionate), and to characterize the biological activity of these potential metabolites.

Once the parent diol is released, it is expected to follow the known metabolic pathways of 5-Androstene-3,17-diol. This includes conversion to more potent androgens like testosterone (B1683101) through the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. nih.gov Further metabolism can lead to the formation of dihydrotestosterone (B1667394) (DHT) or aromatization to estrogens. A comprehensive metabolic map, as proposed in the table below, needs to be experimentally verified for this compound.

| Putative Metabolite | Enzymatic Pathway | Potential Biological Significance |

| 5-Androstene-3,17-diol 3-propionate | Esterase Hydrolysis | Intermediate in the conversion to the active diol |

| 5-Androstene-3,17-diol 17-propionate | Esterase Hydrolysis | Intermediate in the conversion to the active diol |

| 5-Androstene-3,17-diol | Esterase Hydrolysis | Active parent compound |

| Testosterone | 3β-hydroxysteroid dehydrogenase | Potent androgenic effects |

| Dihydrotestosterone (DHT) | 5α-reductase (following conversion to testosterone) | High-affinity androgen receptor agonist |

| Estrogens (e.g., Estradiol) | Aromatase (CYP19A1) | Estrogenic effects |

This table represents a hypothetical metabolic pathway based on known steroid metabolism and requires experimental validation for this compound.

Structure-Activity Relationship (SAR) Studies of Ester Derivatives

The esterification of steroids is a well-established strategy to modify their pharmacokinetic properties. mdpi.com The propionate esters at the 3- and 17-positions of 5-Androstene-3,17-diol are expected to increase its lipophilicity compared to the parent diol. This increased lipophilicity can influence its absorption, distribution, and duration of action.

Future SAR studies should focus on synthesizing a series of ester derivatives of 5-Androstene-3,17-diol with varying chain lengths (e.g., acetate, butyrate, enanthate) to systematically evaluate the impact of the ester group on key pharmacological parameters. The relationship between the physicochemical properties of these esters and their biological activity can be summarized in the following table, which outlines the expected trends based on general principles of steroid chemistry.

| Ester Chain Length | Expected Lipophilicity | Anticipated Rate of Hydrolysis | Predicted Duration of Action |

| Acetate (C2) | Lower | Faster | Shorter |

| Propionate (C3) | Moderate | Moderate | Moderate |

| Butyrate (C4) | Higher | Slower | Longer |

| Enanthate (C7) | Much Higher | Much Slower | Much Longer |

This table illustrates general trends in steroid ester SAR and would need to be confirmed through specific studies on 5-Androstene-3,17-diol derivatives.

These studies would be instrumental in designing compounds with optimized pharmacokinetic profiles for specific therapeutic applications.

Integration with Systems Biology and Omics Approaches

To gain a deeper understanding of the molecular mechanisms of this compound, the integration of systems biology and omics technologies is indispensable. These approaches can provide a global view of the cellular and systemic responses to the compound. mdpi.com

Future research should employ a multi-omics strategy, as outlined below:

Transcriptomics (RNA-seq): To identify the genes and signaling pathways regulated by the compound in target tissues. This can reveal novel mechanisms of action beyond the classical androgen receptor signaling. researchgate.net

Proteomics: To quantify changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Genomics (e.g., ChIP-seq): To map the binding sites of the androgen receptor and other transcription factors on a genome-wide scale in response to the compound's metabolites. karger.com

By integrating these datasets, it will be possible to construct comprehensive models of the drug's action, from the molecular to the organismal level.

Development of Advanced Preclinical Models for Mechanistic Insights

The limitations of traditional cell culture and animal models necessitate the development and use of more sophisticated preclinical systems to study the pharmacology of this compound.

Future research should leverage advanced preclinical models such as:

3D Organoids and Spheroids: These models, derived from relevant tissues like prostate, muscle, or liver, can more accurately recapitulate the complex cellular interactions and microenvironment of human tissues, providing better predictions of drug efficacy and metabolism. drugtargetreview.com

Organs-on-a-Chip: Microfluidic devices that mimic the structure and function of human organs can be used to study the pharmacokinetics and pharmacodynamics of the compound in a more controlled and human-relevant manner. drugtargetreview.com

Humanized Mouse Models: Mice engrafted with human cells or tissues can provide a more accurate in vivo platform for studying the metabolism and effects of the compound in a human-like context.

In vitro metabolism models: The use of human liver microsomes and S9 fractions can be employed to study the phase I and phase II metabolism of the compound and identify potential drug-drug interactions. wada-ama.orgnih.gov

The application of these advanced models will be crucial for gaining deeper mechanistic insights and for the successful translation of preclinical findings to the clinical setting.

Q & A

Basic: What are the validated analytical methods for quantifying 5-Androstene-3,17-diol dipropionate in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound in biological samples. Key parameters include:

- Chromatographic separation : Use reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isomers and metabolites.

- Ionization mode : Electrospray ionization (ESI) in positive mode enhances sensitivity for steroid derivatives.

- Quantitative transitions : Monitor precursor-to-product ion transitions (e.g., m/z 430.3 → 313.2 for the parent compound) with deuterated internal standards (e.g., d3-testosterone) to correct matrix effects .

- Validation metrics : Ensure limits of detection (LOD) ≤ 0.1 ng/mL and inter-day precision <15% CV.

Basic: How does the structural configuration of this compound influence its androgen receptor binding affinity?

Methodological Answer:

The 3β,17β-diol dipropionate esterification increases lipophilicity (LogP ≈ 4.6), enhancing membrane permeability compared to non-esterified androstenediol. The Δ<sup>5</sup>-ene structure (unsaturation at C5-C6) reduces metabolic deactivation by 5α-reductase, prolonging half-life.

- Receptor docking studies : Molecular modeling shows hydrogen bonding between the 17β-propionate group and AR ligand-binding domain residues (e.g., Gln711).

- Comparative assays : Use AR-transfected HEK293 cells with luciferase reporters to measure EC50 values against testosterone (reference EC50 ≈ 0.1 nM) .

Advanced: What experimental models are optimal for studying the metabolic conversion of this compound to active androgens?

Methodological Answer:

- In vitro hepatic models : Primary human hepatocytes or microsomal fractions (CYP3A4/5-enriched) are used to identify phase I metabolites (e.g., hydrolysis to 5-androstenediol, followed by 17β-HSD oxidation to testosterone).

- In vivo rodent models : Sprague-Dawley rats dosed subcutaneously (1–10 mg/kg) show dose-dependent increases in serum testosterone (peaking at 6–8 hours). Include castrated models to eliminate endogenous steroid interference.

- Analytical validation : Use stable isotope dilution assays to distinguish exogenous vs. endogenous androgens .

Advanced: How can researchers address discrepancies in reported anabolic potency across preclinical studies?

Methodological Answer:

Contradictions often arise from:

- Dosing protocols : Subcutaneous vs. intramuscular administration alters ester hydrolysis rates. Standardize injection vehicles (e.g., sesame oil vs. ethanol/saline).

- Endpoint selection : Compare muscle hypertrophy (via histomorphometry) vs. androgen-sensitive organ weights (e.g., levator ani).

- Species variability : Rats exhibit faster metabolic clearance than primates. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to adjust interspecies dosing .

Basic: What regulatory considerations apply to the procurement and handling of this compound in the U.S.?

Methodological Answer:

- DEA Schedule III : The compound is classified as a controlled substance (21 CFR §1308.13) due to its potential for misuse. Researchers must:

Advanced: What strategies improve the stability of this compound in experimental formulations?

Methodological Answer:

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent ester hydrolysis.

- Storage conditions : Store at -20°C in amber vials under nitrogen to avoid oxidation (≥5-year stability under these conditions).

- Vehicle optimization : Use benzyl alcohol (1–2%) in oil-based injectables to inhibit microbial growth without altering pharmacokinetics .

Basic: How can NMR spectroscopy distinguish this compound from its structural analogs?

Methodological Answer:

- <sup>1</sup>H NMR signatures :

- Δ<sup>5</sup>-ene protons: Doublet at δ 5.35 ppm (J = 5.2 Hz).

- Propionate methyl groups: Triplet at δ 1.15 ppm (C17) and δ 1.08 ppm (C3).

- <sup>13</sup>C NMR : Carbonyl carbons at δ 172.8 ppm (C3-propionate) and δ 173.2 ppm (C17-propionate). Compare with reference spectra from NIST Chemistry WebBook .

Advanced: What are the ethical and methodological challenges in designing human trials involving this compound?

Methodological Answer:

- Ethical approvals : Justify necessity via preclinical data showing therapeutic potential (e.g., androgen replacement). Submit to IRB with risk mitigation plans (e.g., monitoring for hepatotoxicity).

- Dose extrapolation : Use allometric scaling from rodent PK data (e.g., human equivalent dose = rat dose × (human body surface area/rat surface area)).

- Blinding : Use placebo-controlled, double-blind designs with crossover arms to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.